molecular formula C24H26N2O2S B12140706 N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide

N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide

Cat. No.: B12140706
M. Wt: 406.5 g/mol
InChI Key: FAIGVFDSKRSPHB-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of isoquinoline, thiophene, and benzamide moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Thiophene Ring Formation: The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling Reactions: The isoquinoline and thiophene moieties are then coupled through a series of reactions, such as Suzuki or Heck coupling, to form the desired intermediate.

    Final Amidation: The intermediate is then subjected to amidation with 4-methoxybenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoquinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings, respectively, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogens (chlorine, bromine), organolithium, and Grignard reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and N-oxides.

    Reduction: Reduced isoquinoline derivatives and amines.

    Substitution: Halogenated derivatives and organometallic adducts.

Scientific Research Applications

N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-hydroxybenzamide
  • N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-chlorobenzamide
  • N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide

Uniqueness

N-[3-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H26N2O2S/c1-16-17(2)29-24(25-23(27)19-8-10-21(28-3)11-9-19)22(16)15-26-13-12-18-6-4-5-7-20(18)14-26/h4-11H,12-15H2,1-3H3,(H,25,27)

InChI Key

FAIGVFDSKRSPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCC3=CC=CC=C3C2)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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